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Compound of Interest

Compound Name:
7-(3-Hydroxypropoxy)quinazolin-

4(3H)-one

Cat. No.: B143812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis,

and known biological relevance of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one. This

compound is a key intermediate in the synthesis of the potent and selective Aurora B kinase

inhibitor, AZD1152 (Baracertib). While its primary role is as a precursor in a multi-step synthetic

pathway, understanding its chemical properties is crucial for the efficient production of this

clinically investigated anti-cancer agent. This document collates available data on its chemical

identity and provides a generalized context for its synthesis, acknowledging the current lack of

specific, publicly available experimental data for this particular molecule.

Molecular Structure and Identification
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is a heterocyclic organic compound featuring a

quinazolinone core functionalized with a 3-hydroxypropoxy group at the 7-position.
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Identifier Value

IUPAC Name 7-(3-hydroxypropoxy)quinazolin-4(3H)-one

CAS Number 557770-89-5[1]

Chemical Formula C₁₁H₁₂N₂O₃[1]

Molecular Weight 220.22 g/mol [1]

Canonical SMILES C1=CC2=C(C=C1OCCCCO)C(=O)NC=N2

InChI Key NENVTSMNZWBOJP-UHFFFAOYSA-N

digraph "7-(3-Hydroxypropoxy)quinazolin-4(3H)-one" {

graph [layout=neato, overlap=false, splines=true, maxiter=5000];

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Atom nodes

N1 [label="N", pos="0.5,1.2!"];

C2 [label="C", pos="1.5,1.2!"];

N3 [label="N", pos="2.0,0.0!"];

C4 [label="C", pos="1.0,-1.2!"];

C4a [label="C", pos="-0.5,-1.2!"];

C5 [label="C", pos="-1.5,-1.2!"];

C6 [label="C", pos="-2.0,0.0!"];

C7 [label="C", pos="-1.5,1.2!"];

C8 [label="C", pos="-0.5,2.4!"];

C8a [label="C", pos="0.0,0.0!"];

O4 [label="O", pos="1.5,-2.4!"];

H3[label="H", pos="3.0,0.0!"];

O7 [label="O", pos="-2.5,2.4!"];

C1_prop [label="C", pos="-3.5,1.2!"];

C2_prop [label="C", pos="-4.5,2.4!"];

C3_prop [label="C", pos="-5.5,1.2!"];
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O_prop [label="O", pos="-6.5,2.4!"];

H_prop [label="H", pos="-7.0,1.8!"];

// Quinazolinone ring bonds

N1 -- C2;

C2 -- N3;

N3 -- C4;

C4 -- C4a;

C4a -- C8a;

C8a -- N1;

C4a -- C5;

C5 -- C6;

C6 -- C7;

C7 -- C8;

C8 -- C8a;

// Substituent bonds

C4 -- O4 [style=double];

N3 -- H3;

C7 -- O7;

O7 -- C1_prop;

C1_prop -- C2_prop;

C2_prop -- C3_prop;

C3_prop -- O_prop;

O_prop -- H_prop;

// Benzene ring double bonds

edge [style=double];

C5 -- C6;

C7 -- C8;

C8a -- N1;

C2 -- N3;
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C4a -- C5;

C6 -- C7;

C8 -- C8a;

C4 -- C4a;

}

Figure 1: 2D Chemical Structure of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one.

Synthesis and Experimental Protocols
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is primarily known as a synthetic intermediate in

the preparation of the Aurora kinase inhibitor AZD1152.[1] While specific, detailed experimental

protocols for the synthesis of this exact molecule are not readily available in peer-reviewed

literature, its synthesis can be inferred from general methodologies for the preparation of

substituted quinazolin-4(3H)-ones.

A plausible synthetic route involves the reaction of a suitably substituted 2-aminobenzamide or

a related precursor with a source for the C2 carbon of the quinazolinone ring, followed by or

preceded by the etherification of the 7-hydroxy group.

General Synthetic Workflow:

Figure 2: Generalized synthetic workflow for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one.

Note on Experimental Protocols: The lack of published, detailed experimental protocols

prevents the inclusion of specific reaction conditions, reagent quantities, and purification

methods. Researchers aiming to synthesize this compound should refer to patents detailing the

synthesis of AZD1152, which may contain the necessary experimental procedures for its

intermediates.

Physicochemical Properties
Currently, there is a lack of experimentally determined physicochemical data in the public

domain. Predicted values for some properties are available from chemical suppliers.
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Property Predicted Value

Boiling Point 424.8 ± 51.0 °C[2]

Density 1.34 g/cm³[2]

pKa 14.79 ± 0.10[2]

Spectroscopic Characterization
As of the latest literature search, no specific experimental spectroscopic data (¹H NMR, ¹³C

NMR, Mass Spectrometry, IR) for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one has been

published. The characterization of this compound would typically involve the following

analyses:

¹H NMR: Would be expected to show signals corresponding to the aromatic protons on the

quinazolinone ring, the methylene protons of the propoxy chain, and the hydroxyl proton.

¹³C NMR: Would display resonances for the carbon atoms of the quinazolinone core and the

propoxy side chain.

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 220.22

g/mol . Fragmentation patterns would likely involve the loss of the hydroxypropoxy side

chain.

Infrared (IR) Spectroscopy: Characteristic peaks would be observed for the N-H and O-H

stretching, C=O (amide) stretching, and aromatic C-H and C=C stretching vibrations.

Biological Activity and Signaling Pathways
The primary and currently understood biological relevance of 7-(3-
Hydroxypropoxy)quinazolin-4(3H)-one is its role as a key intermediate in the synthesis of

AZD1152 (Baracertib).[1]

Role as a Precursor to AZD1152:

AZD1152 is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active

form, AZD1152-HQPA. AZD1152-HQPA is a highly potent and selective inhibitor of Aurora B
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kinase, a key regulator of cell division. Inhibition of Aurora B leads to defects in chromosome

segregation and ultimately apoptosis in proliferating cancer cells.

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one Multi-step
Chemical Synthesis AZD1152 (Prodrug) AZD1152-HQPA (Active Drug)Plasma Conversion Aurora B KinaseInhibition Cell Cycle Arrest

& Apoptosis
Disruption

Click to download full resolution via product page

Figure 3: Role of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one as a precursor to the Aurora B

kinase inhibitor AZD1152.

Direct Biological Activity: There is currently no publicly available data to suggest that 7-(3-
Hydroxypropoxy)quinazolin-4(3H)-one has any significant direct biological activity or that it

has been investigated as a standalone therapeutic agent. Its utility appears to be confined to its

role in chemical synthesis.

Quantitative Data
Due to the lack of studies on the direct biological effects of 7-(3-Hydroxypropoxy)quinazolin-
4(3H)-one, there is no quantitative data such as IC₅₀ or Kᵢ values to report for this compound.

Conclusion
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is a well-defined chemical entity with a crucial,

albeit indirect, role in the development of anti-cancer therapeutics. Its significance lies in its

function as a key building block for the Aurora B kinase inhibitor AZD1152. While a

comprehensive dataset including detailed experimental protocols for its synthesis and full

spectroscopic characterization is not currently available in the public domain, this guide

provides a summary of its known properties and its place in the broader context of medicinal

chemistry. Further research into the synthesis of AZD1152, potentially through the examination

of relevant patents, is recommended for scientists requiring detailed experimental procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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